2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one
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Overview
Description
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl, nitrophenyl, and phenyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, alkylating agents, and strong bases or acids.
Major Products Formed
Reduction: 2,6-Dimethyl-1-(4-aminophenyl)-5-phenyl-1 h-pyrimidin-4-one.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1-(4-aminophenyl)-5-phenyl-1 h-pyrimidin-4-one
- 2,6-Dimethyl-1-(4-chlorophenyl)-5-phenyl-1 h-pyrimidin-4-one
- 2,6-Dimethyl-1-(4-methylphenyl)-5-phenyl-1 h-pyrimidin-4-one
Uniqueness
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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